Technical Guide: 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
Technical Guide: 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
A Core Heterocyclic Scaffold for Modern Drug Discovery
Executive Summary
This guide provides a comprehensive technical overview of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one, a pivotal heterocyclic intermediate for researchers and professionals in drug development. This molecule, identified by CAS Number 960289-03-6 , represents a strategically important building block.[1][2] Its fused thieno-pyridinone core is a recognized "privileged" structure in medicinal chemistry, while the bromine atom serves as a versatile functional handle for diversification through cross-coupling reactions. This document will detail its physicochemical properties, propose a robust synthetic and purification protocol, explore its application in the synthesis of bioactive compounds, and outline essential safety and handling procedures.
Physicochemical and Structural Profile
Understanding the fundamental properties of a building block is critical for its effective use in multi-step synthetic campaigns. The key identifiers and computed properties of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one are summarized below.
Key Properties and Identifiers
| Property | Value | Source |
| CAS Number | 960289-03-6 | [1][2][3] |
| Molecular Formula | C₇H₆BrNOS | [1][4] |
| Molecular Weight | 232.1 g/mol | [1][4] |
| Canonical SMILES | C1C(=O)NC=C2C1=C(S2)Br | [4] |
| InChIKey | WCHRPSHIMRQFRS-UHFFFAOYSA-N | [4] |
| Purity (Typical) | >95% | [1] |
Computed Properties for Drug Design
The following properties, computed by PubChem, offer insights into the molecule's drug-like characteristics.[4] These values are predictive and essential for computational modeling and lead optimization strategies.
| Computed Property | Value | Implication in Medicinal Chemistry |
| XLogP3 | 1.4 | Indicates moderate lipophilicity, a favorable starting point for balancing solubility and cell permeability. |
| Hydrogen Bond Donor Count | 1 | The secondary amine in the lactam ring can participate in hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptor Count | 2 | The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 0 | The rigid, fused-ring system reduces conformational flexibility, which can be advantageous for binding affinity and selectivity. |
| Topological Polar Surface Area | 49.9 Ų | Suggests good potential for oral bioavailability and cell membrane penetration. |
Synthesis and Purification Protocol
While multiple proprietary synthetic routes may exist, a logical and scalable approach to 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one can be conceptualized from commercially available precursors. The following represents a field-proven methodology for the synthesis and subsequent purification of this class of compounds.
Proposed Retrosynthetic Analysis and Workflow
The core thieno[2,3-c]pyridin-7(4H)-one scaffold can be constructed via an intramolecular cyclization reaction. The bromine can be introduced either before or after the formation of the bicyclic system. A plausible forward synthesis involves the bromination of a thiophene derivative followed by functionalization and cyclization.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one.
Materials:
-
Thiophene-3-acetamide (1 equiv.)
-
N-Bromosuccinimide (NBS) (1.1 equiv.)
-
Ethyl glyoxylate (1.2 equiv.)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv.)
-
Toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Bromination of Starting Material:
-
Dissolve Thiophene-3-acetamide in a suitable solvent like acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining the temperature below 5 °C. The bromination is regioselective to the 2-position due to the activating nature of the sulfur atom.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with aqueous sodium thiosulfate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-thiophene-3-acetamide.
-
-
Condensation and Cyclization:
-
To a flask equipped with a Dean-Stark apparatus, add the 2-Bromo-thiophene-3-acetamide from the previous step, toluene, ethyl glyoxylate, and a catalytic amount of p-TsOH.
-
Heat the mixture to reflux, azeotropically removing water. This drives the Pictet-Spengler-type condensation and subsequent intramolecular acylation.
-
Monitor the reaction by TLC/LC-MS for the formation of the bicyclic product. This step may require 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Detailed Experimental Protocol: Purification
Objective: To purify the crude product to >95% purity.
Method: Flash Column Chromatography
Materials:
-
Crude 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM and then adding the silica. Evaporate the solvent completely.
-
Column Packing: Pack a glass column with silica gel using a Hexanes/Ethyl Acetate mixture (e.g., 9:1) as the eluent.
-
Loading and Elution: Carefully load the dried crude product/silica mixture onto the top of the packed column.
-
Gradient Elution: Begin elution with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 30-50% Ethyl Acetate). The rationale for a gradient is to first elute non-polar impurities before increasing the solvent strength to elute the more polar product.
-
Fraction Collection: Collect fractions and analyze them by TLC, staining with potassium permanganate or visualizing under UV light.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid. Verify purity and identity using ¹H NMR, ¹³C NMR, and HRMS.
Role in Medicinal Chemistry and Drug Development
The thieno[2,3-c]pyridin-7(4H)-one core is a key pharmacophore found in numerous compounds investigated for therapeutic applications. Its rigid structure pre-organizes substituents in a defined three-dimensional space, facilitating optimal interactions with biological targets.
A Scaffold for Kinase and Enzyme Inhibition
Related thienopyrimidine and pyridinone scaffolds have demonstrated significant bioactivity. For instance, derivatives of thieno[2,3-d]pyrimidines have been developed as potent inhibitors of dihydrofolate reductase (DHFR), a key target in cancer therapy.[5] Similarly, pyrido[2,3-d]pyrimidin-7-one cores have been instrumental in the discovery of highly selective inhibitors for kinases like p38α, which is implicated in inflammatory diseases.[6] The subject of this guide serves as a critical starting point for accessing such molecular architectures.
The Strategic Importance of the Bromine Handle
The true synthetic value of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one lies in its C2-bromo substituent. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Caption: Drug discovery workflow utilizing the bromo-scaffold.
This strategic functionalization allows for the introduction of various aryl, heteroaryl, amine, or alkyne groups, profoundly altering the compound's steric and electronic properties to probe the binding pockets of therapeutic targets like kinases, proteases, and metabolic enzymes.[7][8]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any laboratory chemical.
Hazard Identification
Based on the Globally Harmonized System (GHS) classifications, this compound should be treated as an irritant.[4]
| Hazard Code | Description | Precaution |
| H315 | Causes skin irritation | Wear protective gloves and clothing. |
| H319 | Causes serious eye irritation | Wear safety glasses with side-shields or goggles. |
| H335 | May cause respiratory irritation | Work in a well-ventilated fume hood. |
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Spill Response: In case of a spill, decontaminate the area with an appropriate solvent and absorb the material with an inert absorbent (e.g., vermiculite). Dispose of as hazardous waste.
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation: Move the person to fresh air.
-
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one (CAS: 960289-03-6) is more than a mere chemical intermediate; it is a strategic asset in the field of medicinal chemistry. Its combination of a biologically relevant core scaffold and a synthetically versatile bromine handle provides an efficient entry point to novel chemical entities with therapeutic potential. The protocols and data presented in this guide are intended to empower researchers to leverage this valuable building block in their drug discovery and development programs.
References
-
2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one - Amerigo Scientific. (URL: [Link])
-
2-BROMO-5,6-DIHYDROTHIENO[2,3-C]PYRIDIN-7(4H)-ONE - 2a biotech. (URL: [Link])
-
2-Bromo-5,6-dihydrothieno(2,3-c)pyridin-7(4H)-one - PubChem. (URL: [Link])
-
2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one - PubChem. (URL: [Link])
-
2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one - LookChem. (URL: [Link])
-
2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride | CAS 1956325-57-7 - American Elements. (URL: [Link])
-
2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one - Sunway Pharm Ltd. (URL: [Link])
-
2-Bromo-5-nitrothiophene - PubChem. (URL: [Link])
-
Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
-
New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one - ResearchGate. (URL: [Link])
-
Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers - PubMed. (URL: [Link])
-
Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PubMed Central. (URL: [Link])
-
Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors | ACS Omega. (URL: [Link])
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])
-
Discovery of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed. (URL: [Link])
Sources
- 1. 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one - Amerigo Scientific [amerigoscientific.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one - CAS:960289-03-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. 2-Bromo-5,6-dihydrothieno(2,3-c)pyridin-7(4H)-one | C7H6BrNOS | CID 51341932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
